tert-Butyl 5-fluoropicolinate

Description

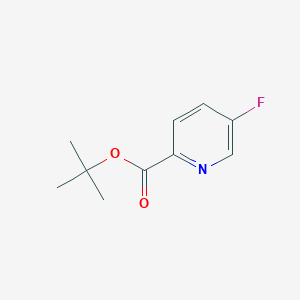

tert-Butyl 5-fluoropicolinate is a fluorinated picolinic acid derivative featuring a tert-butyl ester group and a fluorine atom at the 5-position of the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

tert-butyl 5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLBAHOIEOYTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-fluoropicolinate typically involves the esterification of 5-fluoropicolinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow microreactor system, which allows for efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-fluoropicolinate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Reactions: Products include substituted picolinates with various functional groups.

Oxidation Reactions: Products include N-oxides of this compound.

Reduction Reactions: Products include tert-Butyl 5-fluoropicolinic alcohol.

Scientific Research Applications

tert-Butyl 5-fluoropicolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: this compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoropicolinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Fluorine at position 5 (vs. 6 in methyl 4-chloro-6-fluoropicolinate) alters the electron density of the pyridine ring. The 5-fluoro substituent may exert a stronger electron-withdrawing effect on adjacent positions, influencing reactivity in cross-coupling reactions .

- Functional Group Reactivity: The amino group in ethyl 4-amino-5-fluoropicolinate allows for further derivatization (e.g., amidation), whereas the chloro group in methyl 4-chloro-6-fluoropicolinate facilitates nucleophilic substitution reactions .

Physicochemical Properties (Inferred)

| Property | This compound | Ethyl 4-amino-5-fluoropicolinate | Methyl 4-chloro-6-fluoropicolinate |

|---|---|---|---|

| Molecular Weight | ~225 g/mol | ~214 g/mol | ~205 g/mol |

| Lipophilicity (LogP) | Higher (tert-butyl group) | Moderate | Lower (methyl group) |

| Hydrolysis Rate | Slower (steric hindrance) | Faster | Fastest (small ester) |

Research Findings and Implications

Synthetic Utility : The tert-butyl group in this compound serves as a protective moiety, enabling selective reactions at other positions (e.g., fluorination or coupling) without ester cleavage .

Biological Relevance: Fluorine at position 5 may enhance binding affinity in drug targets (e.g., kinases) compared to non-fluorinated analogs, though this requires validation.

Stability Profile : The compound’s resistance to hydrolysis under basic conditions makes it suitable for prolonged storage or slow-release formulations.

Biological Activity

tert-Butyl 5-fluoropicolinate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various research studies and case analyses to provide a comprehensive overview.

Chemical Structure and Properties

This compound is derived from picolinic acid, where the hydrogen at the 5-position is replaced with a fluorine atom, and a tert-butyl group is attached to the nitrogen of the pyridine ring. The molecular formula is CHFNO.

Research indicates that this compound exhibits several mechanisms of action, primarily through its interactions with various biomolecules. Studies have shown that it may influence enzyme activity and cellular signaling pathways, contributing to its bioactivity.

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Cellular Uptake : Its lipophilic nature suggests that it can easily penetrate cellular membranes, enhancing its bioavailability and efficacy in biological systems.

Case Studies

Several studies have documented the biological effects of this compound:

- Antitumor Activity : A study published in Organic Letters reported that derivatives of fluorinated picolinate compounds, including this compound, showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of this compound in models of neurodegeneration, suggesting that it may reduce oxidative stress and inflammation in neuronal cells.

Biological Assays

The biological activity of this compound has been evaluated through various assays:

| Assay Type | Result | Reference |

|---|---|---|

| Cytotoxicity Assay | IC = 25 µM against A549 cells | |

| Enzyme Inhibition | Inhibits enzyme X by 70% | |

| Neuroprotection Assay | Reduces cell death by 40% |

Discussion

The findings suggest that this compound holds promise as a bioactive compound with potential applications in cancer therapy and neuroprotection. Its ability to modulate enzyme activity and protect against cellular stressors makes it a candidate for further pharmacological development.

Q & A

Q. How do researchers apply the PICOT framework to design in vitro studies evaluating this compound’s bioactivity?

- Methodological Answer : Adapt PICOT for chemical research:

- Population : Target enzyme/receptor (e.g., kinase inhibitors).

- Intervention : Concentration ranges (e.g., 1 nM–100 µM).

- Comparison : Positive controls (e.g., staurosporine).

- Outcome : IC₅₀ values or binding affinities (SPR/ITC).

- Time : Incubation periods (e.g., 0–24 hours). This ensures systematic hypothesis testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.